3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3,4,5-Trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1,2-oxazol-5-yl group and a 3,4,5-trimethoxybenzamide moiety. The trimethoxybenzamide group is structurally reminiscent of combretastatin analogs, which are known for microtubule-targeting anticancer activity , while the 1,3,4-oxadiazole scaffold is associated with diverse biological activities, including antifungal and enzyme inhibition .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6/c1-21-10-6-8(7-11(22-2)12(10)23-3)13(20)17-15-19-18-14(24-15)9-4-5-16-25-9/h4-7H,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPGDNINOBGRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Trimethoxybenzoyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling Reactions: The final step involves coupling the trimethoxybenzoyl chloride with the oxadiazole and oxazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole and oxazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown promising results as inhibitors of cancer cell proliferation in various studies. A study highlighted that certain oxadiazole derivatives inhibited RET kinase activity in cancer cells effectively . The unique structure of 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide may enhance its efficacy as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study synthesized a series of oxadiazole derivatives and tested them against various microbial strains. The results indicated that some derivatives exhibited potent antimicrobial effects at low concentrations . This suggests that 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide could be explored further for its potential as an antimicrobial agent.
Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., MCF7 and HeLa), derivatives similar to 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated IC50 values in the micromolar range. These findings suggest that the compound could serve as a lead candidate for further development into anticancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of oxadiazole derivatives showed that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole structure could enhance antimicrobial potency.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
Enzyme Inhibition: It can inhibit enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), affecting various cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- Structure :
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences vs. Target Compound: Both LMM5 and LMM11 contain sulfamoyl groups and lack the 3,4,5-trimethoxybenzamide moiety.
- Biological Activity :
PBX2 (Pyrrolo-Oxazinone Derivative)
- Structure : 3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide.
- Key Differences vs. Target Compound: PBX2 replaces the 1,3,4-oxadiazole-oxazole system with a benzo-pyrrolo-oxazinone core.
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide
- Structure : Benzamide linked to a 1,3,4-thiadiazole ring with an ethoxy substituent.
- Key Differences vs. Target Compound :
- The thiadiazole core (sulfur atom) vs. oxadiazole (oxygen) alters electronic properties and metabolic stability.
- Biological Activity :
Physicochemical Properties
- The 3,4,5-trimethoxybenzamide group in the target compound may enhance lipophilicity and membrane permeability compared to LMM5/LMM11, which possess polar sulfamoyl groups.
- The oxazole-oxadiazole system could improve metabolic stability relative to thiadiazole derivatives .
Biological Activity
3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound notable for its structural features that include a benzamide backbone and multiple heterocyclic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities attributed to the presence of oxazole and oxadiazole moieties.
- Molecular Formula : C15H14N4O6
- Molecular Weight : 346.2949 g/mol
- Structure : The compound consists of methoxy groups that enhance solubility and potentially influence pharmacological properties.
Biological Activity Overview
The biological activity of 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is primarily linked to its interactions with various biological targets. Research indicates that compounds containing oxadiazole and oxazole rings exhibit diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.
The precise mechanism of action for this compound remains under investigation. However, studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. For instance:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in cell wall synthesis .
- Anticancer Potential : Some derivatives have been noted for their ability to inhibit cancer cell proliferation by targeting specific kinases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives and found that certain compounds demonstrated strong inhibitory effects on Mycobacterium bovis, suggesting that similar derivatives like 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide could possess comparable activity .
Case Study: Anticancer Potential
In another study focusing on benzamide derivatives as RET kinase inhibitors for cancer therapy, it was observed that compounds with oxadiazole rings showed moderate to high potency in inhibiting cellular proliferation driven by RET mutations . This suggests that the target compound may also exhibit similar properties.
Q & A
Q. What are the optimized synthetic routes for 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. For example, the oxadiazole core can be constructed via cyclization of hydrazides with cyanogen bromide or carbodiimides under reflux in methanol or THF . The coupling of the oxazole-5-yl moiety to the oxadiazole ring may require nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for coupling steps .
- Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl groups .
- Temperature : Cyclization reactions often require reflux (e.g., 80–120°C) for 6–12 hours .
Yield optimization (typically 60–85%) depends on stoichiometric control of intermediates like 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine and purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., methoxy groups at 3,4,5 positions on benzamide) and oxadiazole/oxazole ring formation .
- LCMS/QTOF : Validates molecular weight (exact mass: ~428.11 g/mol) and detects impurities .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .
- DSC : Determines thermal stability (melting point >170°C) for crystallization studies .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., CCRF-CEM leukemia), measuring % growth inhibition (GI) .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent Effects :
- Methoxy Groups : Increasing methoxy substitution on the benzamide enhances lipophilicity (logP), improving membrane permeability but potentially reducing solubility .
- Oxazole vs. Oxadiazole : The oxazole’s electron-withdrawing nature may enhance binding to enzymatic targets (e.g., kinase inhibitors) compared to thiadiazole analogs .
- Functionalization : Introducing trifluoromethyl groups or hydroxyl moieties on the oxadiazole ring can improve antioxidant activity (e.g., IC₅₀ < 20 μM in DPPH assays) .
Q. How to resolve contradictions in biological data across similar oxadiazole derivatives?
- Case Example : A compound may show high in vitro anticancer activity but poor in vivo efficacy. Strategies include:
Q. What computational methods support the design of derivatives with improved drug-likeness?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like MDMX (e.g., SJ-172550 analog with EC₅₀ ~5 μM) .
- ADMET Prediction : SwissADME or pkCSM to assess Lipinski’s rule compliance (e.g., logP < 5, molecular weight <500 g/mol) .
- QSAR Models : Utilize CoMFA/CoMSIA to correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
Q. How to address challenges in scaling up synthesis for preclinical studies?
- Process Optimization :
- Purification : Switch from column chromatography to recrystallization in ethanol/water mixtures for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
